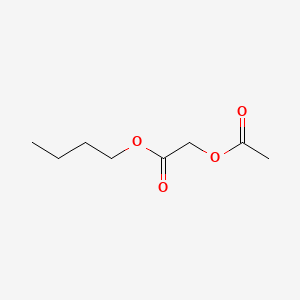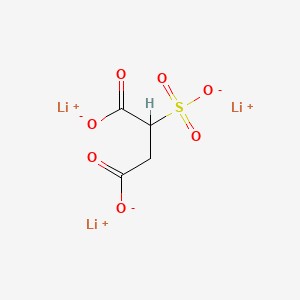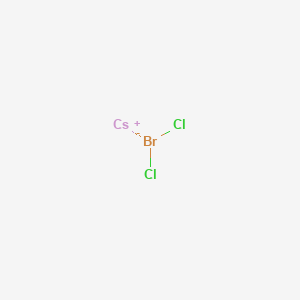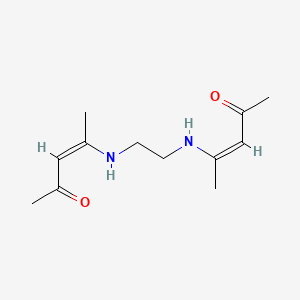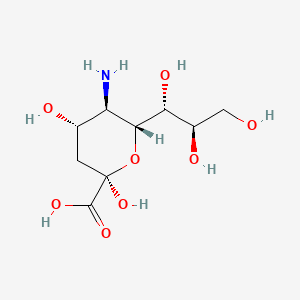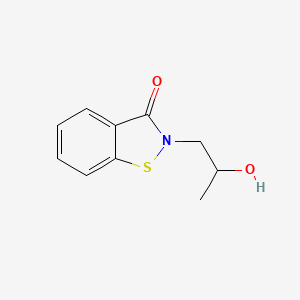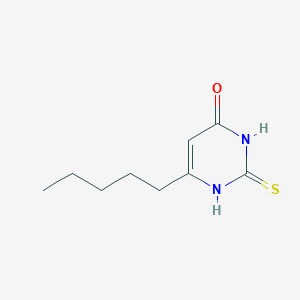
6-pentyl-2-sulfanylidene-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 102025 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 102025 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and functional group modifications. These reactions often require precise control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 102025 is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Key considerations include the selection of solvents, the recycling of reagents, and the purification of the final product to meet industry standards.
化学反应分析
Types of Reactions
NSC 102025 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 102025 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of NSC 102025 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.
科学研究应用
NSC 102025 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: NSC 102025 is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which NSC 102025 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways. Detailed studies have shown that NSC 102025 can bind to active sites, inhibit or activate enzymatic activity, and alter gene expression.
相似化合物的比较
Similar Compounds
NSC 102025 can be compared to other compounds with similar structures or functions, such as:
NSC 125973: Known for its use in cancer research.
NSC 32065: Used in the study of sickle cell anemia.
NSC 181339-01: Investigated for its potential in treating various cancers.
Uniqueness
What sets NSC 102025 apart from these similar compounds is its unique combination of chemical properties and biological activities
属性
CAS 编号 |
53939-85-8 |
|---|---|
分子式 |
C9H14N2OS |
分子量 |
198.29 g/mol |
IUPAC 名称 |
6-pentyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H14N2OS/c1-2-3-4-5-7-6-8(12)11-9(13)10-7/h6H,2-5H2,1H3,(H2,10,11,12,13) |
InChI 键 |
YUDZFWQDUVWCMU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=O)NC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



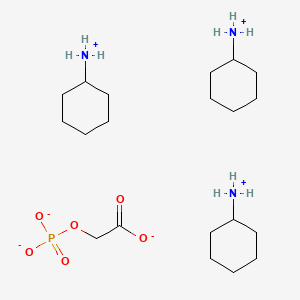
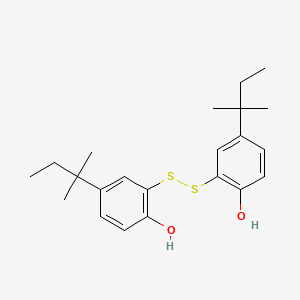
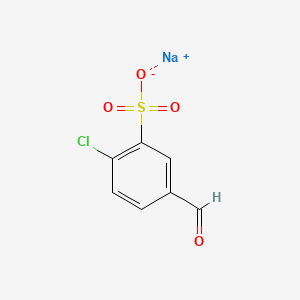
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
